molecular formula C9H9BF3K B2920965 Potassium trifluoro(1-phenylcyclopropyl)boranuide CAS No. 2126845-45-0

Potassium trifluoro(1-phenylcyclopropyl)boranuide

Cat. No.: B2920965
CAS No.: 2126845-45-0
M. Wt: 224.07
InChI Key: BGSDFJPCNVXRMY-UHFFFAOYSA-N
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Preparation Methods

Potassium trifluoro(1-phenylcyclopropyl)boranuide is typically synthesized through the reaction of organic boron compounds with potassium fluoride . The synthetic route involves the following steps:

    Reaction of phenylcyclopropylborane with trifluoroborane: This step forms the intermediate trifluoro(1-phenylcyclopropyl)borane.

    Reaction with potassium fluoride: The intermediate is then reacted with potassium fluoride to yield this compound.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Potassium trifluoro(1-phenylcyclopropyl)boranuide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed from these reactions are biaryls in the case of Suzuki-Miyaura coupling and boronic acids or esters in oxidation reactions .

Scientific Research Applications

Potassium trifluoro(1-phenylcyclopropyl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(1-phenylcyclopropyl)boranuide exerts its effects involves its strong basic properties and its ability to participate in various chemical reactions. In cross-coupling reactions, it acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Potassium trifluoro(1-phenylcyclopropyl)boranuide is unique due to its strong basic properties and its high solubility in organic solvents. Similar compounds include:

These compounds share similar reactivity but differ in their substituents, which can affect their solubility and reactivity in specific reactions.

Properties

IUPAC Name

potassium;trifluoro-(1-phenylcyclopropyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3.K/c11-10(12,13)9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSDFJPCNVXRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1(CC1)C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126845-45-0
Record name potassium trifluoro(1-phenylcyclopropyl)boranuide
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